molecular formula C8H13NO2 B14179294 Methyl 3-[(prop-2-en-1-yl)amino]but-2-enoate CAS No. 920312-32-9

Methyl 3-[(prop-2-en-1-yl)amino]but-2-enoate

Cat. No.: B14179294
CAS No.: 920312-32-9
M. Wt: 155.19 g/mol
InChI Key: PYIZFLQDEKOFGR-UHFFFAOYSA-N
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Description

Methyl 3-[(prop-2-en-1-yl)amino]but-2-enoate is an organic compound that features both an ester and an amine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-[(prop-2-en-1-yl)amino]but-2-enoate can be synthesized through a multi-step process involving the reaction of appropriate starting materials. One common method involves the enantioselective aminomethylation of 1-(benzyloxy)propan-2-one with 4-methyl-2-[(prop-2-en-1-yl)oxy]aniline in the presence of a chiral catalyst such as pseudoephedrine . The reaction is typically carried out in an aqueous medium to afford the desired product with high yields and optical purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(prop-2-en-1-yl)amino]but-2-enoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

Methyl 3-[(prop-2-en-1-yl)amino]but-2-enoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 3-[(prop-2-en-1-yl)amino]but-2-enoate involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, while the amine group can participate in hydrogen bonding and nucleophilic attacks. These interactions can modulate biological pathways and enzyme activities.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(prop-2-en-1-yl)amino]butanoate
  • Methyl 3-[(prop-2-en-1-yl)amino]pent-2-enoate
  • Methyl 3-[(prop-2-en-1-yl)amino]hex-2-enoate

Uniqueness

Methyl 3-[(prop-2-en-1-yl)amino]but-2-enoate is unique due to its specific structural arrangement, which allows for distinct reactivity and interaction with biological targets

Properties

CAS No.

920312-32-9

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

methyl 3-(prop-2-enylamino)but-2-enoate

InChI

InChI=1S/C8H13NO2/c1-4-5-9-7(2)6-8(10)11-3/h4,6,9H,1,5H2,2-3H3

InChI Key

PYIZFLQDEKOFGR-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)OC)NCC=C

Origin of Product

United States

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